molecular formula C8H5F3O2 B3076926 2,2-Difluoro-2-(3-fluorophenyl)acetic acid CAS No. 1042623-00-6

2,2-Difluoro-2-(3-fluorophenyl)acetic acid

Cat. No.: B3076926
CAS No.: 1042623-00-6
M. Wt: 190.12 g/mol
InChI Key: LWPIEUDEANOHJM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5F3O2. It is a white to yellow solid at room temperature and is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods include fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid may involve large-scale fluorination processes, utilizing advanced equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent safety standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .

Scientific Research Applications

2,2-Difluoro-2-(3-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with fluorinated aromatic rings.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Similar in structure but with fluorine atoms at different positions.

    2,2-Difluoro-2-(p-tolyl)acetic acid: Contains a methyl group on the phenyl ring instead of a fluorine atom.

    2-Fluorophenylacetic acid: Contains only one fluorine atom on the phenyl ring .

Uniqueness

2,2-Difluoro-2-(3-fluorophenyl)acetic acid is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group provides distinct electronic properties that can enhance its stability and interaction with biological targets .

Properties

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPIEUDEANOHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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